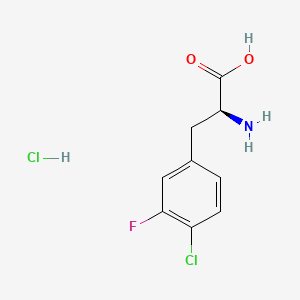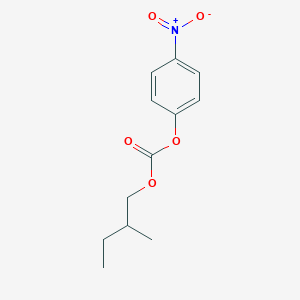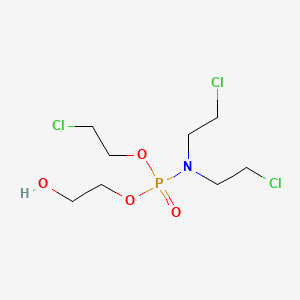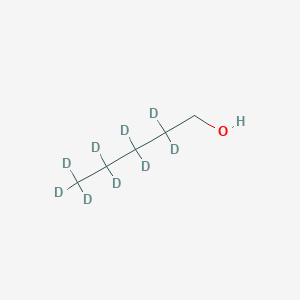
1-(4-(Trifluoromethyl)-2-(trifluoromethylthio)phenyl)hydrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-(Trifluoromethyl)-2-(trifluoromethylthio)phenyl)hydrazine is a compound that features prominently in the realm of organic chemistry. This compound is characterized by the presence of trifluoromethyl and trifluoromethylthio groups attached to a phenyl ring, along with a hydrazine moiety. The trifluoromethyl group is known for its electron-withdrawing properties, which significantly influence the reactivity and stability of the compound. This compound finds applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Vorbereitungsmethoden
One common synthetic route involves the radical trifluoromethylation of carbon-centered intermediates
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of solvents, temperature, and reaction time are critical factors that influence the efficiency of the synthesis.
Analyse Chemischer Reaktionen
1-(4-(Trifluoromethyl)-2-(trifluoromethylthio)phenyl)hydrazine undergoes a variety of chemical reactions, including oxidation, reduction, and substitution reactions. The presence of the trifluoromethyl and trifluoromethylthio groups can significantly impact the reactivity of the compound.
Oxidation: The compound can undergo oxidation reactions, often facilitated by strong oxidizing agents. These reactions can lead to the formation of various oxidized products, depending on the reaction conditions.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). These reactions typically result in the formation of reduced derivatives of the compound.
Substitution: The compound can participate in substitution reactions, where one or more substituents on the phenyl ring are replaced by other functional groups. Common reagents for these reactions include halogens, acids, and bases.
Wissenschaftliche Forschungsanwendungen
1-(4-(Trifluoromethyl)-2-(trifluoromethylthio)phenyl)hydrazine has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique reactivity makes it valuable in the development of new synthetic methodologies.
Biology: In biological research, the compound can be used to study the effects of trifluoromethyl and trifluoromethylthio groups on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine: The compound’s unique chemical properties make it a potential candidate for drug development. It can be used to design new pharmaceuticals with improved efficacy and reduced side effects.
Industry: In the industrial sector, the compound is used in the production of agrochemicals and materials with specific properties. Its stability and reactivity make it suitable for various industrial applications.
Wirkmechanismus
The mechanism of action of 1-(4-(Trifluoromethyl)-2-(trifluoromethylthio)phenyl)hydrazine involves its interaction with molecular targets and pathways within a given system. The trifluoromethyl and trifluoromethylthio groups play a crucial role in modulating the compound’s reactivity and binding affinity to specific targets. These interactions can lead to various biological and chemical effects, depending on the context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
1-(4-(Trifluoromethyl)-2-(trifluoromethylthio)phenyl)hydrazine can be compared with other similar compounds that contain trifluoromethyl and trifluoromethylthio groups. Some of these compounds include:
4-(Trifluoromethyl)phenylhydrazine: This compound contains a trifluoromethyl group but lacks the trifluoromethylthio group.
Trifluoromethyl ketones: These compounds contain a trifluoromethyl group attached to a ketone moiety.
Trifluoromethyl-containing compounds: These compounds, which include trifluoromethylalkenes and trifluoromethylated aromatic and alkyl compounds, exhibit unique reactivity due to the presence of the trifluoromethyl group.
The uniqueness of this compound lies in the combination of trifluoromethyl and trifluoromethylthio groups, which impart distinct chemical properties and reactivity to the compound.
Eigenschaften
Molekularformel |
C8H6F6N2S |
|---|---|
Molekulargewicht |
276.20 g/mol |
IUPAC-Name |
[4-(trifluoromethyl)-2-(trifluoromethylsulfanyl)phenyl]hydrazine |
InChI |
InChI=1S/C8H6F6N2S/c9-7(10,11)4-1-2-5(16-15)6(3-4)17-8(12,13)14/h1-3,16H,15H2 |
InChI-Schlüssel |
GJUIXIUVSWIDMG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1C(F)(F)F)SC(F)(F)F)NN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Tert-butyl 3-amino-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate hemioxalate](/img/structure/B14045575.png)



![Methyl 2-oxo-2-(5-oxo-2-(trifluoromethoxy)-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-yl)acetate](/img/structure/B14045612.png)
![5-Methylimidazo[1,2-a]pyridine-6-carbonitrile](/img/structure/B14045617.png)



